1-butyl-1H-pyrazol-3-amine

Organic synthesis Reaction optimization Thermal stability

Researchers needing flexible heterocyclic scaffolds often face solubility or permeability limitations with methyl/ethyl analogs. This N-alkylated aminopyrazole solves that via its butyl chain. - **Key physicochemical advantage:** Higher boiling point (265.9°C) enables high-temperature reactions; XLogP3=1.1 improves membrane permeability for SAR studies. - **Functional versatility:** Primary amine allows ligand synthesis for transition metal catalysis or MOF construction. - **Supply assurance:** Stocked in research quantities; same-day dispatch for validated purchase orders.

Molecular Formula C7H13N3
Molecular Weight 139.202
CAS No. 73616-25-8
Cat. No. B2806572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-1H-pyrazol-3-amine
CAS73616-25-8
Molecular FormulaC7H13N3
Molecular Weight139.202
Structural Identifiers
SMILESCCCCN1C=CC(=N1)N
InChIInChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9)
InChIKeyYLPPDLZIROXCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-1H-pyrazol-3-amine Technical Overview


1-Butyl-1H-pyrazol-3-amine (CAS 73616-25-8) is an N-alkylated aminopyrazole building block . It features a butyl substituent at the 1-position and a primary amine at the 3-position of the pyrazole ring, with a molecular weight of 139.20 g/mol and the formula C₇H₁₃N₃ . The compound is utilized as a versatile intermediate in medicinal chemistry and agrochemical research, often serving as a precursor to more complex heterocyclic structures .

Medicinal chemistry building block – serves as a precursor for more complex heterocyclic structures
Agrochemical intermediate – used to build heterocyclic scaffolds in crop protection research
N-alkyl aminopyrazole core – primary amine at 3-position enables straightforward derivatization

1-Butyl-1H-pyrazol-3-amine: Substitution Limitations with Shorter Analogs


Simple substitution of 1-butyl-1H-pyrazol-3-amine with methyl or ethyl analogs is not advisable due to significant differences in key physicochemical properties . The butyl chain confers a higher boiling point, lower density, increased lipophilicity (XLogP3), and greater conformational flexibility compared to its shorter-chain counterparts . These parameters critically influence solvent selection, reaction conditions, extraction efficiency, and, if applicable, compound partitioning in biological systems .

Property
Butyl
Methyl / Ethyl
Higher boiling point; lower density; shifts solvent and temperature windows
Lipophilicity
Moderate
Lower
Butyl increases XLogP3; alters extraction and partitioning behavior
Conformation
3 rotatable bonds
0–1 rotatable bonds
Greater flexibility may affect binding or supramolecular assembly

1-Butyl-1H-pyrazol-3-amine: Quantitative Comparison with Shorter Analogs


Boiling Point Elevation

1-Butyl-1H-pyrazol-3-amine exhibits a significantly higher boiling point than its methyl and ethyl analogs . This is critical for applications requiring elevated temperatures without solvent evaporation, such as high-temperature cyclizations or distillations .

Boiling Point
Data to verify
265.9 °C vs 231.4 °C (methyl) / 238.6 °C (ethyl) at 760 mmHg
Wider temperature window for high-temperature reactions
Predicted values; verify experimentally for scale-up
Organic synthesis Reaction optimization Thermal stability

Enhanced Lipophilicity

The butyl chain in 1-butyl-1H-pyrazol-3-amine provides a significantly higher calculated partition coefficient (XLogP3) compared to the methyl analog . This increased lipophilicity enhances its solubility in non-polar organic solvents and influences its behavior in liquid-liquid extractions .

Lipophilicity
Data to verify
XLogP3 1.1 (butyl) vs -0.44 (methyl)
Supports non-polar solvent work-up and membrane permeability studies
Calculated logP; experimental logP may differ
Medicinal chemistry Lipophilicity Partition coefficient

Density Reduction

1-Butyl-1H-pyrazol-3-amine has a lower density than its methyl and ethyl analogs . This difference is significant when preparing solutions by volume or when considering mass transfer in biphasic systems .

Density
Data to verify
1.1 g/cm³ vs 1.2 g/cm³ (methyl) / 1.163 g/cm³ (ethyl)
Molarity calculations and biphasic mass transfer
Predicted density; confirm for precise formulation
Physical property Solution preparation Process chemistry

Conformational Flexibility

The butyl chain introduces three rotatable bonds, offering greater conformational flexibility compared to the methyl (0) and ethyl (1) analogs . This can be a critical factor in medicinal chemistry for optimizing ligand-receptor interactions .

Rotatable Bonds
Data to verify
3 (butyl) vs 0 (methyl) / 1 (ethyl)
Conformational flexibility for SAR and molecular recognition
Structural analysis; verify dynamic behavior in target matrix
Drug design Conformational analysis Molecular modeling

Reduction to Primary Amine

1-Butyl-1H-pyrazol-3-amine can be synthesized in high yield (90%) from the corresponding 3-nitro precursor via catalytic hydrogenation . This efficient route demonstrates its viability as a scalable building block .

Synthetic Yield
Reported
90% from nitro precursor via catalytic hydrogenation
Scalable route supports procurement and process development
Reported yield; confirm reproducibility in target setup
Synthetic methodology Process chemistry Reduction

1-Butyl-1H-pyrazol-3-amine Applications


High-Temperature Organic Synthesis

The elevated boiling point (265.9±13.0 °C) makes this compound suitable for reactions requiring higher thermal energy, such as certain cycloadditions, condensations, or as a solvent in high-boiling point reactions where methyl or ethyl analogs would evaporate .

Medicinal Chemistry Lead Optimization

Its increased lipophilicity (XLogP3 = 1.1) and conformational flexibility (3 rotatable bonds) make it a valuable scaffold for exploring structure-activity relationships (SAR) where improved membrane permeability or enhanced target engagement is desired .

Agrochemical Intermediate Synthesis

As a versatile N-alkylated aminopyrazole, it serves as a key building block for synthesizing more complex molecules, including potential herbicides or fungicides, where the butyl chain can influence the compound's physicochemical and biological properties .

Ligand Design for Coordination Chemistry

The primary amine group can be readily functionalized to create bidentate or tridentate ligands for transition metal catalysis or metal-organic framework (MOF) synthesis, with the butyl chain providing steric bulk or solubility tuning .

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Thermal tolerance window
Boiling point and reaction condition compatibility
Medicinal chemistry lead optimization
Lipophilicity and conformational profile
SAR, membrane permeability and target engagement studies
Agrochemical intermediate synthesis
N-alkyl substitution for property tuning
Biological activity and field performance screening
Ligand design for coordination chemistry
Primary amine for ligand functionalization
Metal complexation and steric/electronic tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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